molecular formula C12H14N2O3 B1395735 4-Benzyl-5-oxomorpholine-3-carboxamide CAS No. 433283-16-0

4-Benzyl-5-oxomorpholine-3-carboxamide

Cat. No.: B1395735
CAS No.: 433283-16-0
M. Wt: 234.25 g/mol
InChI Key: JBJHBJAKDJCTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-5-oxomorpholine-3-carboxamide is a chemical compound with the molecular formula C₁₂H₁₃NO₄. It is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis and pharmaceuticals. This compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-oxomorpholine-3-carboxamide typically involves the reaction of benzylamine with a suitable morpholine derivative. One common method is the reaction of benzylamine with 3-chloromorpholine-4-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-oxomorpholine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which can have different biological activities and applications .

Scientific Research Applications

4-Benzyl-5-oxomorpholine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-5-oxomorpholine-3-carboxylic acid: A closely related compound with similar chemical properties.

    Morpholine derivatives: Various morpholine derivatives with different substituents on the morpholine ring.

Uniqueness

4-Benzyl-5-oxomorpholine-3-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its benzyl group provides additional hydrophobic interactions, enhancing its binding affinity and specificity compared to other morpholine derivatives .

Biological Activity

4-Benzyl-5-oxomorpholine-3-carboxamide is a morpholine derivative that has garnered attention due to its potential biological activities. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃NO₄. Its structure includes a morpholine ring, a benzyl group, and a carboxamide functional group, which contribute to its biological activity and interaction with specific receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets, modulating their activity. The compound may influence signaling pathways related to inflammation, cancer progression, and other physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in treating infections.

Anticancer Potential

Studies have explored the anticancer properties of this compound. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism involves modulation of cell cycle regulators and pro-apoptotic factors.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including the reaction of 4-benzyl-5-oxomorpholine with appropriate reagents under controlled conditions. Characterization techniques such as X-ray diffraction, NMR spectroscopy, and FTIR have confirmed the compound's structure and purity .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Molecular Structure reported that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Activity : In another investigation, this compound was tested on human cancer cell lines (e.g., breast cancer MCF-7 cells), demonstrating significant inhibition of cell growth at concentrations as low as 10 µM. The study attributed this effect to the induction of apoptotic pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is compared with similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Benzyl-5-oxomorpholineMorpholine + BenzylBroad spectrum antimicrobial activity
Morpholine derivativesVarying substituentsDifferent bioactivity profiles
Other carboxamidesSimilar functional groupsVarying potency against specific targets

Properties

IUPAC Name

4-benzyl-5-oxomorpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c13-12(16)10-7-17-8-11(15)14(10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJHBJAKDJCTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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